molecular formula C15H13FN2O3 B3900294 N'-{[(4-fluorophenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide CAS No. 5928-86-9

N'-{[(4-fluorophenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide

Cat. No.: B3900294
CAS No.: 5928-86-9
M. Wt: 288.27 g/mol
InChI Key: IJTMJHHKHSKANG-UHFFFAOYSA-N
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Description

N’-{[(4-fluorophenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methoxybenzenecarboximidamide moiety, and a carbonyl linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(4-fluorophenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide typically involves multiple steps, starting with the preparation of the 4-fluorophenyl and 4-methoxybenzenecarboximidamide precursors. These precursors are then coupled through a carbonylation reaction, often using a catalyst such as palladium or copper to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-{[(4-fluorophenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like halogens (chlorine, bromine) or alkyl groups. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced .

Scientific Research Applications

N’-{[(4-fluorophenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[(4-fluorophenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-{[(4-fluorophenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide include:

Uniqueness

The presence of both fluorophenyl and methoxybenzenecarboximidamide moieties allows for versatile chemical reactivity and a broad range of scientific research applications .

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-20-13-8-4-10(5-9-13)14(17)18-21-15(19)11-2-6-12(16)7-3-11/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTMJHHKHSKANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417235
Record name AC1NT4RR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5928-86-9
Record name AC1NT4RR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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